molecular formula C22H38O5 B160336 16,16-Dimethylprostaglandin F2alpha CAS No. 39746-23-1

16,16-Dimethylprostaglandin F2alpha

Cat. No.: B160336
CAS No.: 39746-23-1
M. Wt: 382.5 g/mol
InChI Key: YMRWVEHSLXJOCD-SCOYTADVSA-N
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Mechanism of Action

Target of Action

16,16-Dimethylprostaglandin F2alpha, also known as 16,16-dimethyl PGF2alpha, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive function such as luteolysis and parturition .

Mode of Action

This compound is a metabolically stable analog of PGF2α . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2α . This interaction triggers a series of cellular responses.

Biochemical Pathways

The binding of this compound to the FP receptor affects several biochemical pathways. Prostaglandins, including PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

It’s known that the compound is a metabolically stable analog of pgf2α , which suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to PGF2α.

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, in the context of female reproductive function, it stimulates luteolytic activity and the release of oxytocin . This facilitates the degradation of the corpus luteum .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the action of PGF2α is dependent on the number of receptors on the corpus luteum membrane . .

Biochemical Analysis

Biochemical Properties

16,16-Dimethylprostaglandin F2alpha exhibits similar binding potency as PGF2alpha does . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2alpha . This interaction with the FP receptor is crucial for its role in biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with various types of cells and cellular processes . It has been linked to being naturally involved in the process of labor . It acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone .

Molecular Mechanism

The mechanism of action of this compound involves binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This indicates that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Temporal Effects in Laboratory Settings

This compound is a synthetic derivative of prostaglandin E2 and has resistance to metabolism with a prolonged half-life in vivo . It acts as an agonist on most EP receptor subtypes .

Dosage Effects in Animal Models

In animal models, this compound (0-0.5 μg, iv, single dose) inhibits histamine-induced intracheal insufflation pressure increase in guinea pigs model .

Metabolic Pathways

This compound is involved in the metabolic pathways of prostaglandins, which are lipids throughout the entire body that have a hormone-like function .

Preparation Methods

The synthesis of 16,16-dimethylprostaglandin F2alpha involves several steps, starting from readily available precursors. One common synthetic route includes the use of dichloro-containing bicyclic ketone as a starting material. The key steps in the synthesis involve stereoselective oxidation and diastereoselective reduction to set the critical stereochemical configurations . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

16,16-Dimethylprostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and beta-oxidation. The compound is metabolized mainly by beta-oxidation, and its major metabolites include dinor-16,16-dimethylprostaglandin F2alpha . Common reagents used in these reactions include oxidizing agents for stereoselective oxidation and reducing agents for diastereoselective reduction . The reaction conditions are typically mild to preserve the stereochemical integrity of the compound.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRWVEHSLXJOCD-SCOYTADVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39746-23-1
Record name 16,16-Dimethylprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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